molecular formula C18H27NO5 B4040870 1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid

1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4040870
M. Wt: 337.4 g/mol
InChI Key: ZZBFPVGQINRDAT-UHFFFAOYSA-N
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Description

1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-ethylphenoxyethyl group and a methyl group. The oxalic acid component forms a salt with the piperidine derivative, enhancing its solubility and stability.

Scientific Research Applications

1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Preparation Methods

The synthesis of 1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid typically involves multiple steps:

    Synthesis of 4-Ethylphenol: The starting material, 4-ethylphenol, can be synthesized through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-Ethylphenoxyethyl Bromide: 4-Ethylphenol is then reacted with ethylene bromide in the presence of a base to form 4-ethylphenoxyethyl bromide.

    N-Alkylation of 3-Methylpiperidine: The 4-ethylphenoxyethyl bromide is then reacted with 3-methylpiperidine in the presence of a base such as sodium hydride to form 1-[2-(4-ethylphenoxy)ethyl]-3-methylpiperidine.

    Formation of the Oxalate Salt: Finally, the piperidine derivative is reacted with oxalic acid to form the oxalate salt, 1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid.

Chemical Reactions Analysis

1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to release the free piperidine derivative and oxalic acid.

Mechanism of Action

The mechanism of action of 1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in neurotransmission, leading to changes in neuronal activity and behavior.

Comparison with Similar Compounds

1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid can be compared with other similar compounds, such as:

    1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid: This compound has a chloro substituent instead of an ethyl group, which may alter its chemical and biological properties.

    1-[2-(4-Methylphenoxy)ethyl]-3-methylpiperidine; oxalic acid: The presence of a methyl group instead of an ethyl group can affect its reactivity and interactions with molecular targets.

The unique structural features of 1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid, such as the ethylphenoxyethyl group and the piperidine ring, contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[2-(4-ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.C2H2O4/c1-3-15-6-8-16(9-7-15)18-12-11-17-10-4-5-14(2)13-17;3-1(4)2(5)6/h6-9,14H,3-5,10-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBFPVGQINRDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2CCCC(C2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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